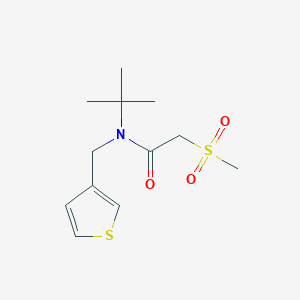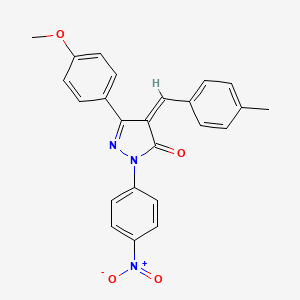![molecular formula C15H18N2O3 B5377354 2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine](/img/structure/B5377354.png)
2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine, also known as MNAp, is a chemical compound that has gained significant attention in the field of scientific research. It is a piperidine derivative that has been synthesized and studied for its potential applications in various fields such as pharmacology, biochemistry, and physiology.
作用機序
The mechanism of action of 2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine is not fully understood, but it is believed to act through the inhibition of oxidative stress and inflammation. 2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative damage. Additionally, 2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative damage. Additionally, 2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine has also been shown to induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the advantages of using 2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine in lab experiments is its stability and ease of synthesis. 2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine is a stable compound that can be synthesized in large quantities with high purity. Additionally, 2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine has been shown to have low toxicity in animal models, making it a safe compound to use in lab experiments. However, one of the limitations of using 2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine. One direction is to further investigate its potential use as a neuroprotective agent in animal models of neurodegenerative diseases. Another direction is to study its potential use as an anti-inflammatory agent in animal models of inflammatory diseases. Additionally, further research is needed to elucidate the mechanism of action of 2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine and to identify its molecular targets. Finally, the development of more water-soluble derivatives of 2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine could improve its efficacy in vivo.
合成法
The synthesis of 2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine involves the reaction of 2-methylpiperidine with 3-(2-nitrophenyl)acrylic acid under controlled conditions. The reaction yields a yellow crystalline solid, which is further purified by recrystallization. The purity of the synthesized 2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine has been studied for its potential applications in various fields of scientific research. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro. Additionally, 2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine has been shown to have anticancer properties, as it induces apoptosis in cancer cells.
特性
IUPAC Name |
(E)-1-(2-methylpiperidin-1-yl)-3-(2-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-12-6-4-5-11-16(12)15(18)10-9-13-7-2-3-8-14(13)17(19)20/h2-3,7-10,12H,4-6,11H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXODCDXITBQPQH-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCN1C(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5377271.png)
![N-ethyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5377278.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-isobutyl-N-methylisoxazole-3-carboxamide](/img/structure/B5377292.png)

![4-[4-(2-furylmethylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5377313.png)
![{1'-[(3,5-dimethoxyphenyl)acetyl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B5377315.png)
![6-[2-(2,6-dichlorophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5377316.png)
![2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5377323.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanecarboxamide](/img/structure/B5377327.png)
![5-hydroxy-7-[2-(4-methylphenyl)-2-oxoethoxy]-2-phenyl-4H-chromen-4-one](/img/structure/B5377330.png)
![[4-({methyl[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}methyl)tetrahydro-2H-pyran-4-yl]methanol](/img/structure/B5377335.png)
![2-[(2-chlorobenzyl)thio]-6-(ethylsulfonyl)-1,3-benzoxazole](/img/structure/B5377343.png)

![2-(acetylamino)-N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}acetamide](/img/structure/B5377356.png)